molecular formula C21H33NO3 B8593949 Methyl 4-(dodecylcarbamoyl)benzoate CAS No. 89684-80-0

Methyl 4-(dodecylcarbamoyl)benzoate

Cat. No. B8593949
Key on ui cas rn: 89684-80-0
M. Wt: 347.5 g/mol
InChI Key: KIUCHJWIVDMSFY-UHFFFAOYSA-N
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Patent
US04642375

Procedure details

19.4 g (0.1 mole) of dimethyl terephthalate and 18.5 g (0.1 mole) of dodecylamine are refluxed in 100 ml of methanol. After addition of 9 g (0.05 mole) of sodim methylate (30% strength in methanol) refluxing is continued for 8 hours, and the reaction batch is then worked up as described in Example 1, affording 31.7 g (91.2%) of 4-carbomethoxybenzoic acid dodecylamide having a 14% terephthalic acid bisdodecylamide content.
Name
terephthalic acid bisdodecylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:13][CH3:14])(=[O:12])[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=O)=[CH:4][CH:3]=1.[CH2:15]([NH2:27])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].C(N(CCCCCCCCCCCC)C(=O)C1C=CC(C(O)=O)=CC=1)CCCCCCCCCCC>CO>[CH2:15]([NH:27][C:6](=[O:8])[C:5]1[CH:4]=[CH:3][C:2]([C:1]([O:13][CH3:14])=[O:12])=[CH:11][CH:10]=1)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]

Inputs

Step One
Name
terephthalic acid bisdodecylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)N(C(C1=CC=C(C(=O)O)C=C1)=O)CCCCCCCCCCCC
Step Two
Name
Quantity
19.4 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
Name
Quantity
18.5 g
Type
reactant
Smiles
C(CCCCCCCCCCC)N
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(CCCCCCCCCCC)NC(C1=CC=C(C=C1)C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.7 g
YIELD: PERCENTYIELD 91.2%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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